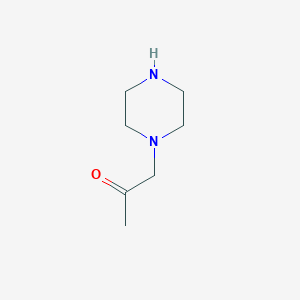

2-Propanone, 1-(1-piperazinyl)-

Description

Significance of the Piperazine (B1678402) Moiety in Advanced Chemical Architectures

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov Its prevalence in a vast number of biologically active compounds and approved drugs underscores its importance. The significance of the piperazine moiety stems from several key characteristics:

Physicochemical Properties: The two nitrogen atoms within the piperazine ring can be readily protonated, which often enhances the water solubility of the parent molecule, a crucial factor for drug delivery and bioavailability. researchgate.netgoogle.com The basicity of the piperazine nitrogens can be fine-tuned through substitution, allowing for the modulation of a compound's pharmacokinetic and pharmacodynamic profile. nih.gov

Structural Versatility: The piperazine ring can adopt a stable chair conformation and serves as a versatile linker or scaffold to which various functional groups can be attached at the nitrogen atoms. This allows for the systematic exploration of chemical space and the optimization of interactions with biological targets. nih.govnih.gov

Biological Activity: The piperazine core is a key structural component in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antipsychotic, antihistamine, and anti-infective properties. wikipedia.orgnih.govresearchgate.net Its ability to interact with various receptors and enzymes makes it a valuable building block in the design of novel therapeutics. wikipedia.org

Propanone as a Versatile Synthetic Scaffold in Organic Synthesis

The propanone (acetone) moiety, the simplest ketone, is a fundamental and highly versatile building block in organic synthesis. Its reactivity and availability make it an invaluable starting material and intermediate for the construction of a wide range of more complex molecules.

Reactivity: The carbonyl group of propanone is electrophilic and susceptible to nucleophilic attack, while the adjacent α-protons are acidic and can be removed to form an enolate nucleophile. This dual reactivity allows propanone to participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Grignard reactions, and Mannich reactions.

Synthetic Utility: Propanone serves as a precursor for the industrial production of important chemicals like methyl methacrylate and bisphenol A. In the laboratory, it is used to introduce isopropylidene groups and to construct more elaborate carbon skeletons. The ability to functionalize the propanone unit at the α-position provides a straightforward entry to a diverse array of substituted ketones.

The combination of the piperazine ring and the propanone scaffold in 2-Propanone, 1-(1-piperazinyl)- results in a molecule with a nucleophilic secondary amine on the piperazine ring and a reactive ketone group, offering multiple points for further chemical modification.

Historical Context of Related Alkyl Piperazine Ketones in Chemical Literature

The history of alkyl piperazine ketones is intrinsically linked to the development of synthetic methodologies for piperazine and its derivatives. The synthesis of piperazine itself dates back to the late 19th century. Early methods for the preparation of N-substituted piperazines often involved the reaction of piperazine with alkyl halides.

The development of more sophisticated synthetic techniques in the 20th century, such as reductive amination and the Mannich reaction, provided more efficient routes to a wider variety of alkyl piperazine derivatives, including those bearing ketone functionalities. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, offers a direct method for the synthesis of β-amino ketones, a class of compounds to which some alkyl piperazine ketones belong.

Early research into these compounds was often driven by the quest for new pharmaceuticals, given the established biological importance of the piperazine nucleus. The exploration of structure-activity relationships led to the synthesis of a vast library of piperazine derivatives with various alkyl and aryl substituents, including those containing ketonic moieties.

Overview of Research Trajectories for 2-Propanone, 1-(1-piperazinyl)- and its Structural Analogues

Current research involving 2-Propanone, 1-(1-piperazinyl)- and its structural analogues is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science.

Synthetic Applications: The compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. The presence of both a secondary amine and a ketone allows for sequential or one-pot reactions to build diverse molecular architectures.

Medicinal Chemistry: A significant research trajectory focuses on the biological evaluation of derivatives of 2-Propanone, 1-(1-piperazinyl)-. Analogues of this compound, particularly piperazinyl-substituted propanones, have been investigated for their potential as central nervous system (CNS) agents. For instance, arylpiperazinyl Mannich bases of indole derivatives containing a propanone linker have been synthesized and evaluated for their pharmacological effects. Furthermore, related piperazin-2-one structures have been explored for their cytotoxic activity against various cancer cell lines. nih.gov These studies aim to understand the structure-activity relationships and identify lead compounds for drug development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)6-9-4-2-8-3-5-9/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAQMFOMLLTHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470469 | |

| Record name | 2-Propanone, 1-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103175-72-0 | |

| Record name | 2-Propanone, 1-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Propanone, 1 1 Piperazinyl Systems

Oxidation and Reduction Pathways of the Ketone Functionality

The ketone group in 2-Propanone, 1-(1-piperazinyl)- is susceptible to both oxidation and reduction, common reactions for carbonyl compounds. youtube.comkhanacademy.org

Oxidation: Oxidation of ketones is generally less facile than that of aldehydes and requires strong oxidizing agents. youtube.comchemguide.co.uk The process often involves cleavage of a carbon-carbon bond adjacent to the carbonyl group. For 2-Propanone, 1-(1-piperazinyl)-, oxidation could potentially lead to the formation of piperazine-1-acetic acid or other degradation products, depending on the reaction conditions. Common oxidizing agents used for ketones include strong acids like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄). youtube.comucsb.edu

Reduction: The reduction of the ketone functionality to a secondary alcohol, 1-(1-piperazinyl)propan-2-ol, is a more common transformation. This can be achieved using a variety of reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.com NaBH₄ is a milder reagent, while LiAlH₄ is much more reactive. youtube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is a widely used industrial process.

Transfer Hydrogenation: In this method, a molecule such as isopropanol or formic acid serves as the hydrogen source in the presence of a transition metal catalyst. wikipedia.org

The general scheme for the reduction of the ketone is shown below: Image of the reduction of 2-Propanone, 1-(1-piperazinyl)- to 1-(1-piperazinyl)propan-2-ol

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(1-piperazinyl)propan-2-ol | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(1-piperazinyl)propan-2-ol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 1-(1-piperazinyl)propan-2-ol | Pressurized H₂, various solvents |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic or Heterocyclic Moieties

The piperazine (B1678402) ring of 2-Propanone, 1-(1-piperazinyl)- is a saturated heterocycle and thus does not undergo electrophilic aromatic substitution. However, the nitrogen atoms of the piperazine ring are nucleophilic and can participate in various reactions.

Nucleophilic Reactions of the Piperazine Nitrogens: The secondary amine in the piperazine ring is a key site for reactivity. It can act as a nucleophile, attacking electrophilic centers. ambeed.com

Alkylation and Acylation: The secondary amine can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. ambeed.com This allows for the introduction of a wide variety of substituents at the N4 position of the piperazine ring.

Michael Addition: The nucleophilic nitrogen can also participate in Michael additions to α,β-unsaturated carbonyl compounds.

Nucleophilic Substitution on Substituted Piperazine Rings: If the piperazine ring were part of a larger, electron-deficient aromatic system (which is not the case for the parent compound but is relevant for its derivatives), it could be subject to nucleophilic aromatic substitution (SNA_r). mdpi.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com In such reactions, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com For instance, piperazine can act as a nucleophile to displace a halide from an activated pyridine (B92270) ring, such as in pentafluoropyridine. researchgate.net

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-(4-Alkyl-1-piperazinyl)-2-propanone |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-(4-Acyl-1-piperazinyl)-2-propanone |

Mechanistic Studies of Rearrangement Reactions Involving Propanone Scaffolds

The general mechanism of the Favorskii rearrangement involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile. wikipedia.org In the case of an α-amino ketone, the presence of the nitrogen atom could influence the course of the reaction, potentially leading to different products or favoring alternative pathways. For instance, a Favorskii-type rearrangement has been observed in the conversion of an α-amino ketone to an α-imino ketone. ddugu.ac.in

Ring Transformations and Cycloaddition Chemistry of Piperazine-Containing Systems

The piperazine ring is generally stable; however, piperazine derivatives can be synthesized and can participate in ring-forming reactions. researchgate.net

Synthesis of Piperazine-Containing Heterocycles: Piperazine derivatives can be used as building blocks in the synthesis of more complex heterocyclic systems. For example, piperazine-substituted dihydrofuran derivatives have been synthesized via radical cyclization reactions. nih.gov

Cycloaddition Reactions: While the saturated piperazine ring itself is not a typical participant in cycloaddition reactions, the ketone functionality of 2-Propanone, 1-(1-piperazinyl)- could be converted into a reactive intermediate suitable for cycloadditions. For instance, formation of an enamine or enolate from the ketone would create a system capable of participating in reactions like the Diels-Alder reaction. acsgcipr.orgyoutube.com In an inverse electron-demand Diels-Alder reaction, an electron-rich dienophile (like an enamine) reacts with an electron-poor diene. nih.gov Pyridazine derivatives can be synthesized via aza-Diels-Alder reactions. organic-chemistry.orgquora.com More complex, fused-ring systems can also be generated through cycloaddition reactions of ynamide intermediates. nih.gov

Stereochemical Outcomes and Enantioselectivity in Transformations

The reduction of the prochiral ketone in 2-Propanone, 1-(1-piperazinyl)- to a chiral secondary alcohol presents an opportunity for stereoselective synthesis.

Asymmetric Reduction: Achieving high enantioselectivity in the reduction of α-amino ketones is an active area of research. nih.govrsc.org Several methods have been developed:

Chiral Catalysts: Asymmetric reduction can be achieved using chiral catalysts in combination with reducing agents like potassium borohydride or through transfer hydrogenation. wikipedia.orgnih.gov Chiral N,N'-dioxide-metal complexes have shown efficiency in the enantioselective reduction of α-amino ketones. nih.gov

Biocatalysis: Enzymes, such as imine reductases (IREDs), can catalyze the reductive amination of α-keto esters to produce N-substituted α-amino esters with high enantioselectivity. nih.govnih.govmanchester.ac.ukresearchgate.net A similar biocatalytic approach could potentially be applied to the asymmetric reduction of α-amino ketones.

Dynamic Kinetic Asymmetric Hydrogenation: This technique has been successfully applied to the synthesis of enantioenriched β-hydroxy α-amino acid derivatives. rsc.org

A biocatalytic approach has been utilized for the synthesis of optically active piperazinones, which are structurally related to derivatives of 2-Propanone, 1-(1-piperazinyl)-. researchgate.net

| Method | Catalyst/Enzyme | Potential Chiral Product | Reported Enantiomeric Excess (ee) |

| Asymmetric Reduction with Chiral Lewis Acids | Chiral N,N'-dioxide-metal complexes | (R)- or (S)-1-(1-piperazinyl)propan-2-ol | High ee reported for related α-amino ketones |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | (R)- or (S)-1-(1-piperazinyl)propan-2-ol | High conversion and excellent enantioselectivity reported for α-keto esters |

| Dynamic Kinetic Asymmetric Hydrogenation | Ir/f-phamidol catalytic system | (R)- or (S)-1-(1-piperazinyl)propan-2-ol | >99% ee reported for related systems |

Structural Modifications and Structure Reactivity Relationships in 2 Propanone Piperazinyl Systems

Impact of Substituent Effects on Reaction Kinetics and Regioselectivity

The introduction of substituents onto the piperazine (B1678402) ring or the propanone moiety can profoundly influence the kinetics and regioselectivity of reactions involving "2-Propanone, 1-(1-piperazinyl)-". These effects are primarily categorized as electronic and steric in nature.

Electronic Effects: The nucleophilicity of the piperazine nitrogens is a key determinant of reactivity. Electron-donating groups (EDGs) attached to the piperazine ring increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and increasing the rate of reaction with electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a reduction in nucleophilicity and slower reaction rates.

A computational study on the Michael addition of various cyclic amines to β-hydroxyparthenolides using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level provides insights into the nucleophilic character of piperazine derivatives. researchgate.netresearchgate.net The nucleophilicity index (N) and the nucleophilic Parr functions (Pk-) are key descriptors of reactivity. researchgate.netresearchgate.net For 1-methylpiperazine, a close analog of "2-Propanone, 1-(1-piperazinyl)-", the nitrogen atom of the NH group is identified as the most nucleophilic center. researchgate.netresearchgate.net

| Amine | Nucleophilicity Index (N) | Nucleophilic Parr Function (Pk-) of N atom |

| Pyrrolidine | 3.88 eV | 0.851 |

| Piperidine | 3.84 eV | 0.782 |

| Morpholine | 3.33 eV | 0.603 |

| 1-Methylpiperazine | 3.17 eV | 0.355 (N-H), 0.448 (N-Me) |

| Data from a DFT study on the Michael addition of amines to β-hydroxyparthenolides. researchgate.netresearchgate.net |

Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, the regioselectivity of the addition of the piperazine moiety is governed by a combination of electronic and steric factors. For instance, in the nucleophilic aromatic substitution (SNAr) reaction of piperazine with pentafluoropyridine, the substitution occurs preferentially at the para position to the ring nitrogen. researchgate.net This regioselectivity is attributed to the activating effect of the pyridine (B92270) nitrogen atom, which makes the para position more electron-deficient and thus more susceptible to nucleophilic attack. researchgate.net

Steric Effects: The steric hindrance around the nucleophilic nitrogen atom can also play a crucial role in determining reaction rates and regioselectivity. Bulky substituents on the piperazine ring or the electrophile can impede the approach of the reactants, leading to slower reaction rates. In cases of multiple reaction sites, the nucleophile will preferentially attack the sterically less hindered position.

Exploration of Isomeric Forms and their Chemical Properties

Isomerism in "2-Propanone, 1-(1-piperazinyl)-" can arise from several sources, including stereoisomerism at the nitrogen atoms and, if substituted, at the carbon atoms of the piperazine ring.

Nitrogen Inversion: The nitrogen atoms of the piperazine ring can undergo inversion, leading to different conformational isomers. However, in "2-Propanone, 1-(1-piperazinyl)-", the presence of the propanone group on one of the nitrogens will influence the inversion barrier. The lone pair of electrons on the acylated nitrogen participates in resonance with the carbonyl group, giving the N-C(O) bond partial double bond character and restricting rotation.

Conformational Isomerism: The piperazine ring typically adopts a chair conformation. For a monosubstituted piperazine like "2-Propanone, 1-(1-piperazinyl)-", the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by steric and electronic interactions.

Optical Isomerism: If the piperazine ring or the propanone side chain is asymmetrically substituted, "2-Propanone, 1-(1-piperazinyl)-" can exist as enantiomers. The synthesis of specific stereoisomers often requires chiral starting materials or asymmetric synthesis strategies. rsc.org The distinct spatial arrangement of atoms in different isomers can lead to variations in their chemical and physical properties, including their interaction with other chiral molecules and their behavior in chemical reactions.

Conformational Analysis and Molecular Flexibility Studies

The three-dimensional structure and flexibility of "2-Propanone, 1-(1-piperazinyl)-" are crucial for understanding its reactivity. The piperazine ring is not rigid and can adopt several conformations, with the chair form being the most stable.

A detailed conformational analysis of 1-acetylpiperazine, a close structural analog, has been performed using DFT calculations and vibrational spectroscopy. researchgate.net These studies indicate that the normal chair conformation with the acetyl group in the equatorial position is not the most preferred due to steric interactions. researchgate.net The molecule exists as a mixture of conformers, and the energy barriers for the interconversion between them can be determined.

| Conformational Feature | Description |

| Piperazine Ring Conformation | Primarily adopts a chair conformation, but other forms like boat and twist-boat are also possible. |

| Substituent Position | The propanone group can be in an axial or equatorial position, with the equilibrium depending on steric and electronic factors. |

| Side Chain Flexibility | Rotation around the single bonds of the pro-panone side chain allows for multiple conformations. |

Design Principles for Modulating Chemical Reactivity through Structural Changes

The chemical reactivity of "2-Propanone, 1-(1-piperazinyl)-" can be rationally modulated by making specific structural modifications. The principles guiding these modifications are rooted in the fundamental concepts of physical organic chemistry.

Tuning Nucleophilicity: The nucleophilicity of the piperazine nitrogens can be fine-tuned by the introduction of substituents with varying electronic properties. As discussed in section 4.1, EDGs enhance nucleophilicity, while EWGs decrease it. This principle can be used to control the rate of reactions with electrophiles. For example, to increase the rate of an alkylation reaction, a weakly electron-donating group could be introduced on the piperazine ring.

Controlling Regioselectivity: The regioselectivity of reactions can be influenced by both electronic and steric factors. Introducing bulky substituents can block certain reaction sites, directing the incoming reactant to a less hindered position. Similarly, the electronic nature of substituents can activate or deactivate specific positions within the molecule, thereby controlling the site of reaction.

Modulating Basicity: The basicity of the piperazine nitrogens is another key property that can be modulated through structural changes. wikipedia.org The pKa values of the piperazine nitrogens are influenced by the electronic effects of substituents. wikipedia.org This is important in reactions where the piperazine acts as a base or in controlling the protonation state of the molecule in solution.

Enhancing Stability: The stability of the molecule can be improved by introducing structural features that minimize unfavorable steric interactions or enhance favorable electronic interactions. For example, selecting substituents that favor a specific, stable conformation can lead to a more robust molecule.

By applying these design principles, it is possible to create derivatives of "2-Propanone, 1-(1-piperazinyl)-" with tailored chemical reactivity for specific applications.

Advanced Analytical and Spectroscopic Methodologies in Research on 2 Propanone, 1 1 Piperazinyl

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Propanone, 1-(1-piperazinyl)-, providing its exact molecular weight and elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can unequivocally confirm the molecular formula, C₇H₁₄N₂O.

In addition to determining the parent molecular ion, mass spectrometry provides structural information through analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecule breaks apart in a predictable manner. For 2-Propanone, 1-(1-piperazinyl)-, the fragmentation is dominated by two main pathways: alpha-cleavage adjacent to the carbonyl group and cleavage of the bonds within the piperazine (B1678402) ring. xml-journal.netlibretexts.orgyoutube.com

Alpha-cleavage, a characteristic fragmentation for ketones, involves the breaking of the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group. libretexts.orgyoutube.com This results in the formation of a stable acylium ion. The second major fragmentation pathway involves the cleavage of the piperazine ring, a common pattern for piperazine analogues, which can lead to a variety of smaller charged fragments. xml-journal.netresearchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-Propanone, 1-(1-piperazinyl)-

| Fragment Ion | Proposed Structure | Predicted Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 | Protonated Molecular Ion |

| [C₃H₅O]⁺ | CH₃-C(=O)-CH₂⁺ | 57.0340 | Alpha-cleavage |

| [C₄H₉N₂]⁺ | Piperazine ring fragment | 85.0766 | Ring Cleavage |

| [C₅H₁₁N₂]⁺ | Piperazine-CH₂ fragment | 99.0922 | Ring Cleavage |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of 2-Propanone, 1-(1-piperazinyl)- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons adjacent to the carbonyl group, and the protons on the piperazine ring. Due to restricted rotation around the N-C(O) amide-like bond, the piperazine ring protons often appear as complex or broad multiplets at room temperature. rsc.orgnih.gov The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the methyl carbon, and the three chemically non-equivalent sets of carbons in the piperazine ring and the attached methylene group. The carbonyl carbon is characteristically found far downfield (205-220 ppm). libretexts.orgdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Propanone, 1-(1-piperazinyl)-

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-C=O | ~2.1 | ~30 |

| C=O-CH₂-N | ~3.3 | ~60 |

| C=O-N-CH₂ (piperazine) | ~3.5 (broad) | ~45 (broad) |

| NH-CH₂ (piperazine) | ~2.8 (broad) | ~46 (broad) |

| C=O | N/A | ~208 |

Note: Chemical shifts are approximate and can vary based on solvent and temperature. Broad signals for piperazine protons/carbons are due to conformational exchange.

To resolve the complexities arising from signal overlap and conformational dynamics, multi-dimensional NMR techniques like H,H-COSY (Correlation Spectroscopy) and H,C-HSQC (Heteronuclear Single Quantum Coherence) are employed. rsc.orgbeilstein-journals.org

H,H-COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to confirm the connectivity between the methylene protons and the piperazine ring protons.

H,C-HSQC: This technique correlates directly bonded proton and carbon atoms. It is essential for unambiguously assigning each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. nih.gov This is particularly useful for distinguishing the different methylene groups within the piperazine ring. rsc.org

In cases of significant spectral overlap, which can occur in complex derivatives of 2-Propanone, 1-(1-piperazinyl)-, isotopic labeling can be a valuable strategy. Uniform or selective enrichment with NMR-active isotopes like ¹³C and ¹⁵N simplifies spectra and provides additional structural information. For instance, synthesizing the compound with ¹⁵N-labeled piperazine would allow for ¹H-¹⁵N correlation experiments, definitively identifying all protons attached to or near the nitrogen atoms. This approach helps to overcome resolution challenges and facilitates more precise resonance assignments. docbrown.info

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of 2-Propanone, 1-(1-piperazinyl)- in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic coordinates, bond lengths, and bond angles.

Based on studies of similar molecules, the piperazine ring is expected to adopt a stable chair conformation. iucr.orgiucr.org The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the secondary amine (N-H) of the piperazine ring as a donor and the carbonyl oxygen atom as an acceptor, potentially forming chains or dimeric structures within the crystal lattice. mdpi.com

Table 3: Expected Crystallographic Parameters for 2-Propanone, 1-(1-piperazinyl)-

| Parameter | Expected Value / Feature |

|---|---|

| Piperazine Ring Conformation | Chair |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (C-N) | ~1.47 Å |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 2-Propanone, 1-(1-piperazinyl)- by probing their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the range of 1700-1725 cm⁻¹. jove.comjove.com Other key vibrations include the C-N stretching of the piperazine ring, C-H stretching of the methyl and methylene groups, and the N-H stretching of the secondary amine. nih.gov Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations and the carbon backbone. researchgate.net

Table 4: Characteristic Vibrational Frequencies for 2-Propanone, 1-(1-piperazinyl)-

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | ~3300 | Medium |

| C-H Stretch (sp³) | IR, Raman | 2850-3000 | Strong |

| C=O Stretch | IR | ~1715 | Strong, Sharp |

| C-N Stretch | IR | 1100-1300 | Medium |

Electronic Spectroscopy (UV, CD) for Chromophore Characterization and Conformational Insights

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The primary chromophore in 2-Propanone, 1-(1-piperazinyl)- is the carbonyl group. Aliphatic ketones exhibit a characteristically weak absorption band in the UV region, typically around 270-300 nm. masterorganicchemistry.comresearchgate.net This absorption corresponds to a forbidden n → π* transition, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the carbonyl group. jove.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a technique exclusively used for chiral molecules. wikipedia.org Since 2-Propanone, 1-(1-piperazinyl)- is an achiral molecule, it will not exhibit a CD spectrum. libretexts.org Any study employing CD would require the introduction of a chiral center or the use of a chiral solvent to induce optical activity.

Chromatographic Techniques (HPLC, GC-MS) for Reaction Monitoring and Purification Optimization

In the synthesis of 2-Propanone, 1-(1-piperazinyl)-, chromatographic methods such as HPLC and GC-MS are crucial for both monitoring the progress of the chemical reaction and for optimizing the purification of the final product. These techniques allow for the separation, identification, and quantification of the starting materials, intermediates, the desired product, and any byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, which is often the case for piperazine derivatives. In the context of 2-Propanone, 1-(1-piperazinyl)-, HPLC would be employed to track the consumption of reactants and the formation of the product in real-time. By taking small aliquots from the reaction mixture at various time points, a chemist can analyze the composition and determine the optimal reaction time to maximize yield and minimize impurity formation.

For purification optimization, HPLC is used to assess the purity of fractions collected from purification methods like column chromatography or crystallization. Different HPLC conditions, such as varying the mobile phase composition and the type of stationary phase, can be tested to achieve the best separation of the target compound from its impurities.

A hypothetical HPLC method for the analysis of a reaction mixture containing 2-Propanone, 1-(1-piperazinyl)- could involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. For the analysis of 2-Propanone, 1-(1-piperazinyl)-, it would first be necessary to determine its volatility and stability at the temperatures used in GC. If the compound is amenable to GC analysis, this technique can provide detailed information about the components of a sample.

During reaction monitoring, GC-MS can separate the different compounds in the reaction mixture, and the mass spectrometer can then provide a mass spectrum for each separated component. This mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to a library of known spectra.

In purification optimization, GC-MS is invaluable for detecting and identifying trace impurities that might not be visible by other methods. This is critical for ensuring the high purity of the final product, which is often a requirement for its intended application.

The following interactive data tables illustrate the type of data that would be generated in such analyses.

Table 1: Hypothetical HPLC Data for Reaction Monitoring of 2-Propanone, 1-(1-piperazinyl)- Synthesis

| Time (hours) | Reactant A Peak Area (%) | Reactant B Peak Area (%) | 2-Propanone, 1-(1-piperazinyl)- Peak Area (%) | Byproduct Peak Area (%) |

| 0 | 50.0 | 49.5 | 0.0 | 0.5 |

| 1 | 35.2 | 34.8 | 28.5 | 1.5 |

| 2 | 20.1 | 19.9 | 55.3 | 4.7 |

| 4 | 5.6 | 5.4 | 82.1 | 6.9 |

| 6 | 1.2 | 1.1 | 89.5 | 8.2 |

| 8 | <0.1 | <0.1 | 90.1 | 9.8 |

Table 2: Hypothetical GC-MS Data for Purity Analysis of Purified 2-Propanone, 1-(1-piperazinyl)-

| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | Purity (%) |

| 5.8 | Impurity 1 | 128 | 0.2 |

| 7.2 | 2-Propanone, 1-(1-piperazinyl)- | 156 | 99.7 |

| 8.1 | Impurity 2 | 170 | 0.1 |

These tables represent the kind of detailed findings that chromatographic techniques provide, enabling chemists to make informed decisions to optimize synthetic and purification processes. The ability to quantify the components of a complex mixture and to identify unknown substances makes HPLC and GC-MS indispensable in modern chemical research.

Computational and Theoretical Chemistry Investigations of 2 Propanone, 1 1 Piperazinyl

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic properties of molecules. It is extensively used to predict geometries, vibrational spectra, and reactivity descriptors. nih.gov For a molecule like 2-Propanone, 1-(1-piperazinyl)-, DFT calculations, often employing functionals like B3LYP with a Pople-style basis set such as 6-311++G(d,p), can elucidate its fundamental characteristics. nih.govscirp.org

The first step in a computational analysis is typically an optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). For 2-Propanone, 1-(1-piperazinyl)-, the piperazine (B1678402) ring is expected to adopt a stable chair conformation, which is a common feature for such six-membered heterocyclic systems. nih.gov The orientation of the propanone substituent relative to this ring (axial vs. equatorial) is a key conformational question that DFT can resolve by comparing the energies of the optimized structures.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the modes of vibration in the molecule and can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com The calculations allow for the assignment of specific spectral bands to the motions of particular functional groups. mdpi.com For instance, the characteristic stretching vibration of the carbonyl group (C=O) is a strong, easily identifiable band, while the various C-H and C-N stretching and bending modes can also be predicted. nih.govscirp.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in 2-Propanone, 1-(1-piperazinyl)-

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching (ν) | 1700 - 1725 | Strong in IR |

| C-N (Aliphatic) | Stretching (ν) | 1250 - 1350 | Medium to Strong |

| C-H (CH₃) | Asymmetric Stretching (ν_as) | 2960 - 2980 | Medium |

| C-H (CH₂) | Symmetric Stretching (ν_s) | 2850 - 2870 | Medium |

| Piperazine Ring | Ring Puckering/Breathing | 800 - 1000 | Variable |

Note: This table presents typical, expected values based on DFT calculations of similar molecules. Actual values would be obtained from a specific calculation on the title compound.

DFT is also employed to model the distribution of electrons within the molecule, which is crucial for understanding its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge landscape. scirp.org For 2-Propanone, 1-(1-piperazinyl)-, the MEP would show a region of high negative potential (red) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. The nitrogen atoms of the piperazine ring would also exhibit negative potential, though modulated by their chemical environment. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

To quantify this, atomic charge models like Mulliken or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. scirp.org This data reveals the extent of electron withdrawal and donation among the different parts of the molecule. The carbonyl carbon, for example, would carry a significant partial positive charge, marking it as an electrophilic center.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms

| Atom | Location | Hypothetical Charge (a.u.) | Implication |

| O1 | Carbonyl Oxygen | -0.55 | Nucleophilic center |

| C2 | Carbonyl Carbon | +0.45 | Electrophilic center |

| N1 | Piperazine Nitrogen (substituted) | -0.20 | Moderately nucleophilic |

| N4 | Piperazine Nitrogen (unsubstituted) | -0.35 | Primary nucleophilic center |

Note: These values are illustrative, based on general principles of electronegativity and inductive effects.

Modeling reaction pathways involves identifying the transition state structures that connect reactants to products. While specific reaction pathway studies for this compound are not available, DFT could be used to explore, for example, the mechanism of its formation or its reaction with an electrophile, providing activation energies and reaction thermodynamics.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent like water).

For 2-Propanone, 1-(1-piperazinyl)-, an MD simulation would be particularly useful for exploring the conformational flexibility of the propanone side chain relative to the piperazine ring. nih.gov Analysis of the simulation trajectory could reveal the most populated conformations, the timescales of transitions between them, and the influence of solvent molecules on the molecule's structure. Key metrics such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the simulation, while the Radius of Gyration (Rg) can provide information about the compactness of the molecule over time. nih.gov

Quantum Chemical Approaches for Intermolecular Interactions and Potential Energy Surfaces

Understanding how molecules interact with each other is fundamental to chemistry. Quantum chemical methods can be used to calculate the energy of these interactions and map out the potential energy surface (PES) of a molecular complex, such as a dimer of 2-Propanone, 1-(1-piperazinyl)-.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for not only calculating the total strength of a non-covalent interaction but also decomposing it into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (London forces). researchgate.netnih.gov This decomposition provides a deep understanding of the nature of the binding forces. nih.gov

A SAPT analysis of a 2-Propanone, 1-(1-piperazinyl)- dimer could reveal, for instance, the relative importance of hydrogen bonding (a combination of electrostatics and induction) versus dispersion forces in holding the two molecules together. A variant, DFT-SAPT, combines the efficiency of DFT for describing the monomers with the accuracy of perturbation theory for the interaction, making such calculations more feasible for molecules of this size. researchgate.net

Table 3: Illustrative SAPT0 Energy Decomposition for a Hypothetical Dimer of 2-Propanone, 1-(1-piperazinyl)- (in kcal/mol)

| Interaction Component | Physical Meaning | Example Contribution |

| Electrostatics (E_elst) | Interaction of static charge distributions | -4.5 |

| Exchange (E_exch) | Pauli repulsion from overlapping electron clouds | +7.0 |

| Induction (E_ind) | Polarization of one molecule by the other | -1.5 |

| Dispersion (E_disp) | Correlated fluctuations of electron clouds | -3.8 |

| Total Interaction Energy | Sum of all components | -2.8 |

Note: This table presents a plausible scenario for a dimer stabilized by a combination of forces. The total energy indicates a weakly bound complex.

Molecular Modeling and Docking Studies for Exploring Binding Affinities in a General Context

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor or host). While often used in drug discovery, it can also be applied in a general context to explore how a molecule might interact with materials or within theoretical host-guest systems. nih.govnih.gov

For 2-Propanone, 1-(1-piperazinyl)-, one could perform docking studies to investigate its potential to form a host-guest complex with a macrocyclic molecule, such as a calixarene (B151959) or cyclodextrin. researchgate.net The docking algorithm would sample many possible positions and orientations of the guest molecule within the host's cavity, and a scoring function would estimate the binding energy for the most favorable poses. The results would predict whether the guest binds, its preferred geometry within the host, and what specific intermolecular interactions stabilize the complex. For example, the carbonyl oxygen could act as a hydrogen bond acceptor with hydroxyl groups on the rim of a calixarene, while the rest of the molecule engages in van der Waals interactions within the hydrophobic cavity. researchgate.net

Table 4: Analysis of a Hypothetical Docking Pose in a Host-Guest System

| Host System | Guest Molecule | Predicted Binding Affinity (kcal/mol) | Key Stabilizing Interactions |

| Calix nih.govarene | 2-Propanone, 1-(1-piperazinyl)- | -5.2 | Hydrogen bond between guest C=O and host -OH. Van der Waals contacts between guest piperazine ring and host aromatic walls. |

In Silico Prediction of Chemical Properties and Reactivity Profiles

In the absence of extensive experimental data, computational, or in silico, methods provide a powerful alternative for characterizing novel chemical entities like 2-Propanone, 1-(1-piperazinyl)-. These techniques, rooted in quantum mechanics and molecular mechanics, allow for the prediction of a wide array of molecular properties and reactivity patterns from first principles. mdpi.comdntb.gov.ua Such predictive studies are crucial in modern chemistry, enabling researchers to forecast the behavior of molecules, thereby guiding synthesis efforts and accelerating the discovery of new compounds with desired characteristics. nih.govmdpi.com

Predicted Physicochemical and Molecular Properties

Computational tools and publicly accessible databases like PubChem offer a wealth of predicted data for 2-Propanone, 1-(1-piperazinyl)-, also known as 1-(Piperazin-1-yl)propan-2-one. These platforms employ sophisticated algorithms to estimate properties based on the molecule's two-dimensional structure. The data presented below are computationally generated and serve as a valuable baseline for understanding the compound's fundamental chemical nature.

Table 1: Predicted Chemical Identifiers and Properties for 2-Propanone, 1-(1-piperazinyl)-

Table 2: Computationally Predicted Molecular Descriptors

Detailed Research Findings

While specific, peer-reviewed computational studies on 2-Propanone, 1-(1-piperazinyl)- are not prominent in the literature, the predicted data allows for several inferences based on established principles of computational and medicinal chemistry.

The predicted XLogP3-AA value of -1.1 indicates that the compound is hydrophilic. The negative value suggests it is more soluble in water than in octanol, a key characteristic influencing its pharmacokinetic profile, such as absorption and distribution. nih.govyoutube.com The Topological Polar Surface Area (TPSA) of 35.5 Ų further supports this, as a lower TPSA is generally associated with better cell membrane permeability.

The molecule possesses one hydrogen bond donor (the secondary amine in the piperazine ring) and three hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen). This capacity for hydrogen bonding is a primary reason for its predicted water solubility and will govern its interactions with biological macromolecules. nih.govsolubilityofthings.com The presence of two rotatable bonds suggests a degree of conformational flexibility, which can be critical for binding to target proteins. nih.gov

Reactivity Profile Insights

The reactivity of piperazine-containing molecules can be effectively modeled using computational methods like Density Functional Theory (DFT). mdpi.comekb.eg Such studies on related piperazine derivatives reveal that the nitrogen atoms are the primary centers for chemical reactivity. dntb.gov.uawikipedia.org

For 2-Propanone, 1-(1-piperazinyl)-, the following reactivity characteristics can be inferred:

Nucleophilicity : The secondary amine (N-H) of the piperazine ring is the most nucleophilic site. It is readily available for reactions such as alkylation or acylation. mdpi.com The tertiary amine, attached to the propanone group, is also nucleophilic, as is the carbonyl oxygen.

Basicity : The piperazine moiety confers basic properties to the molecule. The two nitrogen atoms can be protonated under acidic conditions. The pKb values for the parent piperazine molecule are 5.35 and 9.73, and while the substitution will alter these values, the compound will readily form salts. wikipedia.org

Electrophilic and Nucleophilic Sites : DFT calculations on similar structures often involve mapping the molecular electrostatic potential (MEP). For this molecule, the MEP would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms, indicating their role as nucleophilic sites. Conversely, a region of positive potential (blue) would be expected around the hydrogen on the secondary amine, making it a site for electrophilic attack.

Role As a Synthetic Intermediate and Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the piperazine (B1678402) and propanone moieties in 2-Propanone, 1-(1-piperazinyl)- makes it a valuable starting material for constructing a variety of complex organic molecules. The secondary amine of the piperazine ring can readily undergo reactions such as acylation, alkylation, and arylation, while the ketone group is susceptible to nucleophilic attack, condensation reactions, and reduction.

Research has demonstrated the utility of structurally similar piperazinyl-propanone scaffolds in the synthesis of pharmacologically active compounds. For instance, various substituted 1-phenyl-3-piperazinyl-2-propanones have been synthesized and shown to possess antimuscarinic activity. rsc.org In these syntheses, the piperazine nitrogen is typically functionalized, and the propanone backbone serves as a key structural element.

The synthesis of the antihypertensive agent Metazosin provides another example of the utility of related acylated piperazine intermediates. In this multi-step synthesis, a piperazine derivative is acylated with 2-methoxypropionylchloride, forming a key amide intermediate which is then reacted with a substituted quinazoline (B50416) to yield the final complex molecule. nih.gov This highlights how the piperazine-propanone framework can be a central component in the assembly of intricate molecular structures.

The table below summarizes examples of complex molecules synthesized from piperazine-based precursors, illustrating the synthetic potential of this class of compounds.

| Precursor Type | Reaction Type | Resulting Complex Molecule |

| Substituted Piperazinyl-2-propanone | N-alkylation/arylation | Antimuscarinic Agents rsc.org |

| Acylated Piperazine | Amide coupling | Metazosin nih.gov |

| 1-(Aryl)piperazine | Alkylation | Antidepressant-like agents nih.gov |

| Piperazine | Buchwald-Hartwig amination | Kinase inhibitors mdpi.com |

Applications in the Construction of Macrocyclic Structures

While direct examples of the use of 2-Propanone, 1-(1-piperazinyl)- in macrocyclization are not extensively documented, its functional groups suggest a strong potential for application in this area. Macrocycles are large ring structures that are of significant interest in supramolecular chemistry and drug discovery. nih.gov The synthesis of these structures often relies on intramolecular reactions that bring two ends of a linear precursor together.

The ketone and the secondary amine of the piperazine ring in 2-Propanone, 1-(1-piperazinyl)- offer several plausible routes for macrocyclization. For instance, the ketone could undergo an intramolecular condensation reaction with a suitable functional group at the other end of a precursor molecule. Alternatively, the piperazine nitrogens can act as nucleophiles in a ring-closing step. nih.gov

One potential strategy involves the functionalization of the second piperazine nitrogen with a long chain containing an electrophilic group. An intramolecular reaction between the nucleophilic piperazine nitrogen and the electrophile would then lead to the formation of a macrocycle. Another possibility is the reductive amination of the ketone group with a diamine, which could then be followed by a second ring-closing reaction to form a bicyclic macrocyclic system. The table below outlines potential macrocyclization strategies involving a keto-piperazine moiety.

| Functional Group Utilized | Potential Reaction Partner | Resulting Macrocyclic Linkage |

| Ketone Carbonyl | Terminal Amine | Imine (reducible to Amine) |

| Piperazine Nitrogen | Terminal Alkyl Halide | Carbon-Nitrogen Bond |

| Piperazine Nitrogen | Terminal Carboxylic Acid | Amide Bond |

Integration into Dendritic and Polymeric Systems

The bifunctional nature of 2-Propanone, 1-(1-piperazinyl)- also makes it an attractive monomer or building block for the synthesis of dendrimers and polymers. Dendrimers are highly branched, well-defined macromolecules with a central core, while polymers consist of repeating monomer units. mdpi.com Piperazine-containing polymers and dendrimers have been explored for various applications, including as antimicrobial agents and for drug delivery. rsc.orgnih.gov

The piperazine moiety can be incorporated into the backbone or as a side chain of a polymer. For example, piperazine can be reacted with dianhydrides or diacyl chlorides to form polyamides or polyimides. researchgate.net The ketone group in 2-Propanone, 1-(1-piperazinyl)- provides a site for further functionalization or polymerization. For instance, it could be converted to a vinyl group, which could then undergo free-radical polymerization.

In the context of dendrimers, the piperazine unit can act as a linker between dendritic branches or be part of the core structure. researchgate.netnih.gov The ketone of 2-Propanone, 1-(1-piperazinyl)- could be used to attach the molecule to the surface of a dendrimer, allowing for the introduction of specific functionalities. The following table presents examples of how piperazine-based units can be integrated into macromolecular structures.

| Macromolecule Type | Role of Piperazine Unit | Potential Synthetic Route |

| Polyamide | Monomer | Polycondensation with a dicarboxylic acid |

| Polyacrylate | Side Chain | Polymerization of an acrylated piperazine |

| Dendrimer | Linker | Reaction with multifunctional core/branches researchgate.net |

| Dendrimer | Surface Group | Attachment via the ketone functionality |

Role in the Synthesis of Advanced Materials (non-biological focus)

The properties of 2-Propanone, 1-(1-piperazinyl)- also lend themselves to the synthesis of advanced materials with non-biological applications. One promising area is the development of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming porous structures with high surface areas. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. rsc.orgmdpi.com

The nitrogen atoms of the piperazine ring in 2-Propanone, 1-(1-piperazinyl)- can act as Lewis bases and coordinate to metal centers. By functionalizing the molecule with additional coordinating groups, such as carboxylic acids, it can be used as a ligand for the synthesis of novel MOFs. The presence of the ketone group could also be exploited to further modify the properties of the resulting MOF. Research has shown that functionalized piperazine ligands can be used to create MOFs with enhanced gas storage capacities. researchgate.net For example, a MOF constructed with a piperazine-functionalized dicarboxylic acid ligand exhibited a high methane (B114726) storage capacity. researchgate.net

The following table details the potential role of piperazine-based ligands in the construction of advanced materials.

| Material Type | Role of Piperazine Ligand | Potential Application |

| Metal-Organic Framework (MOF) | Coordination to metal centers | Gas storage (e.g., methane, CO2) researchgate.net |

| Metal-Organic Framework (MOF) | Pore functionalization | Catalysis rsc.org |

| Porous Polymer | Monomeric building block | Gas separation |

Future Research Directions in the Chemical Science of 2 Propanone, 1 1 Piperazinyl Architectures

The foundational scaffold of 2-Propanone, 1-(1-piperazinyl)- represents a versatile and valuable building block in the broader landscape of chemical synthesis. While its derivatives have found utility in various applications, the parent structure itself is ripe for further exploration. The future of research into this and related architectures is poised to expand into more sustainable, efficient, and technologically advanced territories. Key areas for future investigation include the development of green synthetic protocols, deeper mechanistic understanding of its formation and reactivity, its application in advanced materials, the use of computational chemistry to predict new transformations, the evolution of analytical techniques for its characterization, and its integration into modern automated synthesis platforms.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(1-piperazinyl)-2-propanone derivatives?

Answer:

A nucleophilic substitution reaction is typically used, where piperazine reacts with a propanone derivative bearing a leaving group (e.g., chloride or bromide) at the 1-position. The reaction is conducted under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. For example, alkylation of piperazine with 1-chloro-2-propanone yields the target compound. Optimization of stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) minimizes byproducts like bis-alkylated species .

Advanced: How can computational modeling predict the electronic properties and reactivity of 1-(1-piperazinyl)-2-propanone?

Answer:

Utilize the compound’s InChI string (e.g., from NIST databases) for input into quantum mechanical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model reaction pathways, such as nucleophilic attack at the carbonyl group. Molecular dynamics simulations in explicit solvent models (e.g., water) further predict solubility and aggregation behavior .

Basic: What spectroscopic techniques are critical for structural elucidation of 1-(1-piperazinyl)-2-propanone?

Answer:

- NMR : H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and the carbonyl group (singlet near δ 2.1 ppm). C NMR confirms the ketone (δ ~205 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of piperazine).

- IR : A strong carbonyl stretch (~1700 cm) confirms the ketone. Compare data with NIST Chemistry WebBook entries for validation .

Advanced: How can researchers resolve contradictions in reaction yields reported for piperazinyl-propanone syntheses?

Answer:

Systematically vary parameters using Design of Experiments (DoE):

- Solvent Effects : Test polar aprotic (DMF) vs. protic (ethanol) solvents.

- Temperature Gradients : Compare yields at 50°C vs. 80°C.

- Catalysts : Screen phase-transfer catalysts (e.g., TBAB).

Statistical tools (ANOVA, response surface methodology) identify significant factors. Conflicting data may arise from moisture sensitivity of intermediates or competing elimination pathways .

Advanced: What strategies are used to determine the crystal structure of 1-(1-piperazinyl)-2-propanone derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) is performed on crystals grown via slow evaporation (e.g., in ethanol/water). Hydrogen bonding networks (e.g., N–H···O=C interactions) and piperazine chair conformations are analyzed using software like SHELX or OLEX2. For unstable crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. Compare metrics (bond lengths, angles) with Cambridge Structural Database entries .

Basic: How are key physicochemical properties (e.g., logP, solubility) determined for this compound?

Answer:

- logP : Measure via shake-flask method (octanol/water partition) or predict using software (ChemAxon, ACD/Labs).

- Solubility : Conduct equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. Use UV-Vis spectroscopy or HPLC for quantification.

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points and decomposition temperatures .

Advanced: How can the neurotropic or anti-inflammatory activity of 1-(1-piperazinyl)-2-propanone derivatives be evaluated?

Answer:

- In Vitro : Test inhibition of monoamine oxidases (MAO-A/B) or cyclooxygenase (COX-2) via fluorometric assays.

- In Vivo : Use murine models (e.g., forced swim test for antidepressant activity or carrageenan-induced paw edema for anti-inflammatory effects). Dose-response studies (1–50 mg/kg, i.p.) and histopathological analysis validate efficacy. Reference known piperazine-based pharmaceuticals (e.g., aripiprazole) for mechanistic parallels .

Advanced: What mechanistic insights can isotopic labeling provide for reactions involving 1-(1-piperazinyl)-2-propanone?

Answer:

Deuterium or C labeling at the carbonyl carbon tracks nucleophilic addition/elimination pathways. For example, O labeling in the ketone group (via exchange with H_2$$^{18}O under acidic conditions) elucidates hydrolysis mechanisms. Kinetic isotope effects (KIE) measured via GC-MS or NMR differentiate rate-determining steps (e.g., C=O polarization vs. proton transfer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.